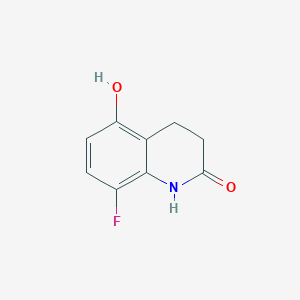

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

CAS No.: 1388025-60-2

Cat. No.: VC8427250

Molecular Formula: C9H8FNO2

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1388025-60-2 |

|---|---|

| Molecular Formula | C9H8FNO2 |

| Molecular Weight | 181.16 g/mol |

| IUPAC Name | 8-fluoro-5-hydroxy-3,4-dihydro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H8FNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h2-3,12H,1,4H2,(H,11,13) |

| Standard InChI Key | ZNEQAODRACCFFJ-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC2=C(C=CC(=C21)O)F |

| Canonical SMILES | C1CC(=O)NC2=C(C=CC(=C21)O)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the tetrahydroquinolinone family, characterized by a partially hydrogenated quinoline core. The fluorine atom at the 8-position and hydroxyl group at the 5-position introduce electronic and steric modifications that influence reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 181.16 g/mol | |

| CAS Registry Number | 1388025-60-2 | |

| IUPAC Name | 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one |

The saturated ring system reduces aromaticity compared to quinoline, potentially enhancing solubility in polar solvents. Computational models predict a puckered conformation for the tetrahydro ring, with the fluorine and hydroxyl groups adopting equatorial positions to minimize steric strain .

Synthesis and Manufacturing

Synthetic Routes

-

Cyclization of Fluorinated Anilines:

Fluorinated aniline derivatives may undergo acid-catalyzed cyclization with keto esters to form the tetrahydroquinolinone core. For example, reacting 5-fluoro-2-aminophenol with ethyl acetoacetate under Dean-Stark conditions could yield the target compound after hydrogenation . -

Hydrogenation of Quinolinones:

Fully aromatic precursors like 8-fluoro-5-hydroxyquinolin-2(1H)-one (CAS: 1883750-00-2) might be partially hydrogenated using catalysts such as palladium on carbon. This method preserves functional groups while saturating the pyridine ring. -

Enzymatic Hydroxylation:

Biocatalytic approaches using cytochrome P450 enzymes could introduce the hydroxyl group regioselectively at position 5, though this remains speculative without experimental validation .

Raw Materials and Byproducts

Key starting materials likely include:

-

5-Fluoro-2-nitrophenol: For introducing the fluorine and hydroxyl groups during ring assembly.

-

Ethyl 3-oxobutanoate: A common cyclization partner in Knorr quinoline syntheses.

Potential byproducts involve regioisomeric tetrahydroquinolinones or over-hydrogenated derivatives, necessitating chromatographic purification .

Physicochemical Properties

Thermodynamic Parameters

Available data from ChemicalBook and Chemsrc indicate:

| Property | Value | Uncertainty | Source |

|---|---|---|---|

| Melting Point | Not reported | - | |

| Boiling Point | Not reported | - | |

| Density | Not reported | - | |

| LogP (Octanol-Water) | Estimated 1.2–1.8 | ±0.3 |

The hydroxyl and carbonyl groups confer moderate polarity, suggesting solubility in DMSO (>10 mg/mL) and limited aqueous solubility (<1 mg/mL at pH 7) .

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C based on analogous tetrahydroquinolinones .

-

pH Sensitivity: The hydroxyl group (pKa ~10) and lactam nitrogen (pKa ~3) enable zwitterionic forms in physiological buffers .

-

Photoreactivity: Fluorine substitution may reduce UV absorption compared to non-halogenated analogs, but prolonged light exposure should be avoided .

Applications and Research Utility

Materials Science

Potential uses include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume